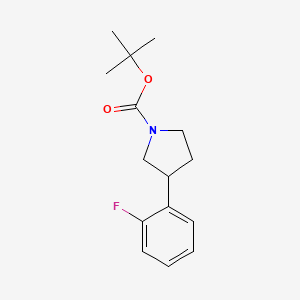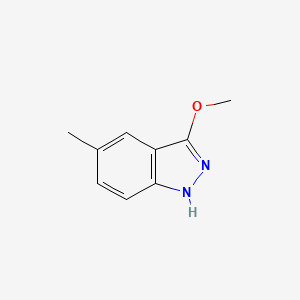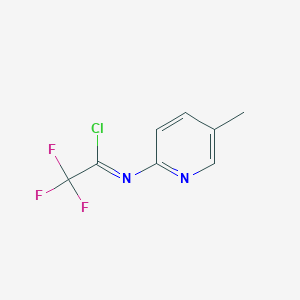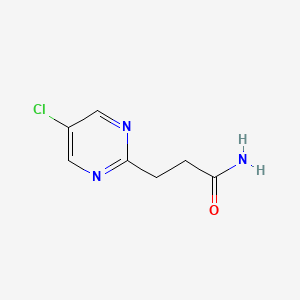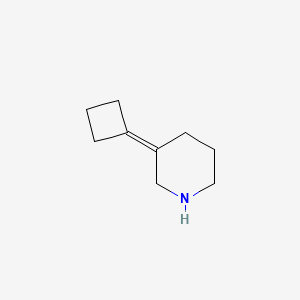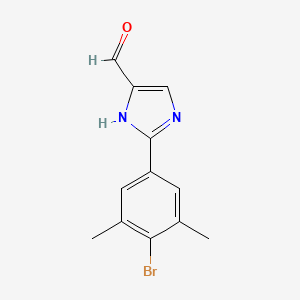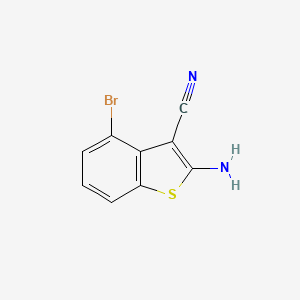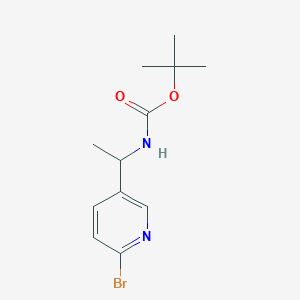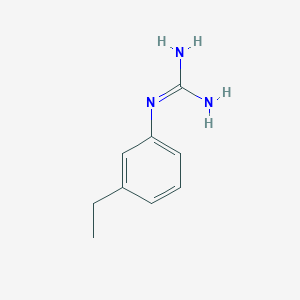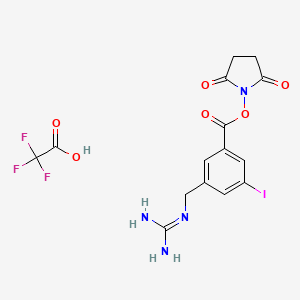
2,5-Dioxo-1-pyrrolidinyl 3-(guanidinomethyl)-5-iodobenzoate trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxo-1-pyrrolidinyl 3-(guanidinomethyl)-5-iodobenzoate trifluoroacetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinyl ring, a guanidinomethyl group, and an iodobenzoate moiety, all combined with a trifluoroacetate group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and biomedical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1-pyrrolidinyl 3-(guanidinomethyl)-5-iodobenzoate trifluoroacetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidinyl Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Guanidinomethyl Group: This step often involves the reaction of the pyrrolidinyl intermediate with guanidine derivatives under controlled conditions.
Iodination of the Benzoate Moiety: The iodination is usually carried out using iodine or iodinating agents in the presence of a catalyst.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the iodinated intermediate with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2,5-Dioxo-1-pyrrolidinyl 3-(guanidinomethyl)-5-iodobenzoate trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodobenzoate moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with various functional groups replacing the iodine atom.
科学的研究の応用
2,5-Dioxo-1-pyrrolidinyl 3-(guanidinomethyl)-5-iodobenzoate trifluoroacetate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development and as a diagnostic tool in imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 3-(guanidinomethyl)-5-iodobenzoate trifluoroacetate involves its interaction with molecular targets through covalent bonding and non-covalent interactions. The guanidinomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the iodobenzoate moiety can participate in halogen bonding and aromatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl acrylate
Uniqueness
The uniqueness of 2,5-Dioxo-1-pyrrolidinyl 3-(guanidinomethyl)-5-iodobenzoate trifluoroacetate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the guanidinomethyl group enhances its ability to interact with biological molecules, while the iodobenzoate moiety provides unique reactivity in substitution reactions. This makes it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C15H14F3IN4O6 |
|---|---|
分子量 |
530.19 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[(diaminomethylideneamino)methyl]-5-iodobenzoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H13IN4O4.C2HF3O2/c14-9-4-7(6-17-13(15)16)3-8(5-9)12(21)22-18-10(19)1-2-11(18)20;3-2(4,5)1(6)7/h3-5H,1-2,6H2,(H4,15,16,17);(H,6,7) |
InChIキー |
PMAQAYJXRQJZMG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)CN=C(N)N)I.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


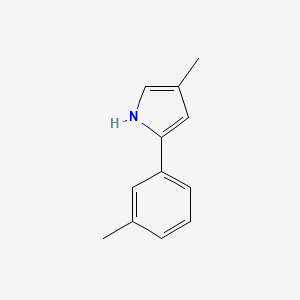
![6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13679610.png)

